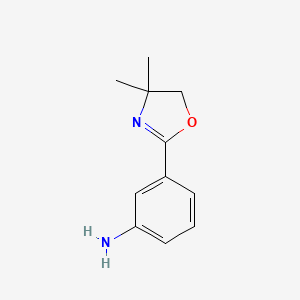

3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine

Übersicht

Beschreibung

3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine is a chemical compound with the molecular formula C11H14N2O. It is characterized by a benzene ring attached to a 4,5-dihydro-4,4-dimethyloxazol-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 4,5-dihydro-4,4-dimethyloxazol-2-ylmethanol with aniline derivatives under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (NAS) at the benzene ring due to the electron-withdrawing oxazolone substituent. Reactions include:

-

Sulfonation : Introduction of sulfonamide groups (e.g., N-((4,6-dichloro-1,3,5-triazin-2-yl)aminocarbonyl)) via coupling with triazine derivatives .

-

Fluorination : Substitution of hydrogen with fluorine at the para-position using selective fluorinating agents.

Ring-Opening/Cyclization Transformations

The oxazolone ring exhibits dynamic reactivity:

Biochemical Interactions

The compound exhibits potential anti-leukemic activity through:

-

Apoptosis Induction : Upregulation of caspase-3 and Bax, with increased ROS and intracellular Ca²⁺ levels .

-

Herbicidal Effects : Inhibition of photosynthetic pathways via sulfonamide functionalization .

Structural Analysis

-

X-ray crystallography confirms the (1R,12R) configuration in Z-1-(isobenzofuran-1(3H)-ylidene)propan-2-one derivatives .

-

¹H NMR : Key shifts include δ 9.48–9.40 ppm for aromatic protons adjacent to carbonyl groups .

This compound’s reactivity highlights the versatility of oxazolone frameworks in organic synthesis and pharmacology. Further studies on its biological targets and catalytic applications are warranted.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 3-(4,5-dihydro-4,4-dimethyloxazol-2-YL)benzenamine exhibit promising anticancer properties. Research has shown that modifications to the oxazole ring can enhance cytotoxicity against specific cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, demonstrating significant potential as therapeutic agents .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary research suggests that it may play a role in protecting neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry

In material science, this compound has been explored as a building block for novel polymers. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies have demonstrated that polymers synthesized with this compound exhibit improved tensile strength and resistance to thermal degradation compared to traditional polymers .

Agricultural Applications

Pesticide Development

The compound has also been investigated for its potential use in developing novel pesticides. Research indicates that certain derivatives have insecticidal properties against common agricultural pests. By modifying the functional groups on the benzenamine structure, researchers are working on enhancing the efficacy and selectivity of these compounds as environmentally friendly pest control options .

-

Anticancer Study

A study published in a peer-reviewed journal investigated the cytotoxic effects of a series of oxazole derivatives on breast cancer cell lines. The results showed that compounds similar to this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways . -

Neuroprotection Research

In another study focused on neurodegenerative diseases, researchers evaluated the protective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. The findings suggested that treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS), indicating its potential for therapeutic use in neuroprotection . -

Agricultural Application Study

A field study assessed the effectiveness of a pesticide formulation containing derivatives of this compound against aphid populations in soybean crops. The results demonstrated a significant reduction in pest numbers compared to untreated controls, highlighting its potential as an eco-friendly pest management solution .

Wirkmechanismus

The mechanism by which 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine exerts its effects depends on its specific application. For example, as a ligand in catalysis, it may coordinate to metal centers, facilitating various chemical transformations. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline

4,4-Dimethyl-2-(o-anilinyl)-2-oxazoline

Uniqueness: 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine is unique due to its specific structural features, which influence its reactivity and potential applications. Unlike some similar compounds, it may exhibit distinct binding affinities and catalytic properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine, with the molecular formula , is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring linked to a 4,5-dihydro-4,4-dimethyloxazol-2-yl group. Its unique structure influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 190.24 g/mol |

| Boiling Point | 340.3 ± 25.0 °C (Predicted) |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) |

| pKa | 4.90 ± 0.70 (Predicted) |

The biological activity of this compound can be attributed to its role as a ligand in various biochemical pathways. It may interact with specific receptors or enzymes, influencing cellular processes such as signal transduction and metabolic pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could have implications in therapeutic applications.

- Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties by inhibiting cancer cell proliferation.

- Receptor Binding : Its structural characteristics allow it to bind to various receptors, potentially modulating physiological responses.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their inhibitory effects on specific kinases involved in cancer progression. The results indicated significant inhibition rates compared to control compounds .

Study 2: Antitumor Activity

A research group investigated the antitumor effects of this compound on various cancer cell lines. The findings demonstrated that at certain concentrations, it reduced cell viability significantly, suggesting its potential as an anticancer agent .

Study 3: Receptor Interaction

Another study focused on the binding affinity of this compound to certain G-protein coupled receptors (GPCRs). The results showed a promising interaction profile that could lead to further exploration in drug development .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline | Moderate enzyme inhibition | Different substitution pattern |

| 4-(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | Limited receptor interaction | Lacks the oxazoline ring |

Eigenschaften

IUPAC Name |

3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGLDNHHZQFINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702138 | |

| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913731-10-9 | |

| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.